Cas no 1806897-39-1 (2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde)

2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde
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- インチ: 1S/C7H3F4NO/c8-4-1-12-7(11)3(2-13)5(4)6(9)10/h1-2,6H
- InChIKey: FHVYHYSLQQYUAO-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(C=1C=O)F)F)F
計算された属性
- 精确分子量: 193.015
- 同位素质量: 193.015
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 30
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029074557-500mg |
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806897-39-1 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
Alichem | A029074557-250mg |
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806897-39-1 | 97% | 250mg |
$950.40 | 2022-03-31 | |
Alichem | A029074557-1g |
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde |
1806897-39-1 | 97% | 1g |
$3,069.40 | 2022-03-31 |
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehydeに関する追加情報
Research Brief on 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde (CAS: 1806897-39-1) in Chemical Biology and Pharmaceutical Applications
2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde (CAS: 1806897-39-1) is a fluorinated pyridine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting metabolic and inflammatory pathways.
Recent studies have highlighted the role of 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde as a key building block in medicinal chemistry. Its electron-withdrawing fluorine substituents enhance the reactivity of the aldehyde group, facilitating nucleophilic addition reactions that are critical for constructing complex heterocyclic scaffolds. Researchers have leveraged this property to synthesize novel compounds with improved pharmacokinetic profiles and target selectivity.
One notable application of this compound is in the development of JAK (Janus kinase) inhibitors, which are pivotal in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde exhibited potent inhibitory activity against JAK1 and JAK3 isoforms, with IC50 values in the low nanomolar range. The fluorinated pyridine core was found to enhance binding affinity to the ATP-binding site of JAK kinases, while the aldehyde moiety allowed for further structural diversification.
In addition to its role in kinase inhibitor development, this compound has been explored in the synthesis of covalent inhibitors targeting cysteine residues in proteins. The aldehyde group can form reversible thiohemiacetal adducts with cysteine, making it a valuable tool for probing enzyme mechanisms and designing targeted therapies. Recent work published in ACS Chemical Biology (2024) utilized 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde to develop selective covalent modifiers of SARS-CoV-2 main protease, showcasing its potential in antiviral drug discovery.
The synthetic accessibility of 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde has also been a focus of recent research. A 2024 Organic Process Research & Development publication detailed an optimized large-scale synthesis route with improved yield (78%) and purity (>99%), addressing previous challenges in the preparation of this valuable intermediate. This advancement is particularly significant for pharmaceutical companies looking to incorporate this building block into their drug discovery pipelines.
Future research directions for this compound include exploration of its utility in PROTAC (Proteolysis Targeting Chimera) development, where its ability to form stable interactions with target proteins could be leveraged for targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest promising applications in oncology drug discovery, particularly for targeting traditionally "undruggable" proteins.
In conclusion, 2,5-Difluoro-4-(difluoromethyl)pyridine-3-carboxaldehyde (CAS: 1806897-39-1) represents a valuable chemical tool with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and demonstrated utility in multiple therapeutic areas make it a compound of significant interest for ongoing and future pharmaceutical research efforts.
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